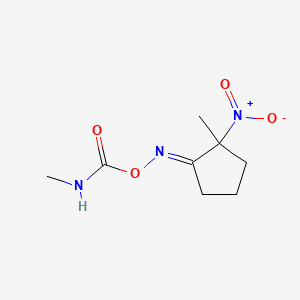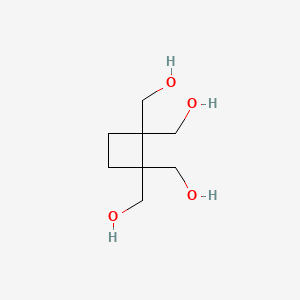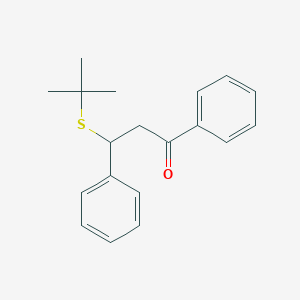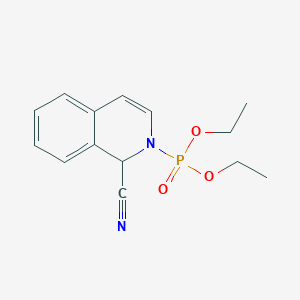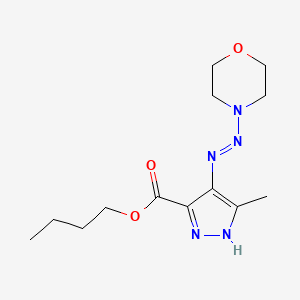
1,1'-Dimethyl-4,4'-bipyridin-1-ium diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of bipyridine, a compound that consists of two pyridine rings connected by a single bond. The presence of methyl groups and the diacetate form enhances its reactivity and solubility, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate can be synthesized through several methods. One common approach involves the methylation of 4,4’-bipyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with acetic acid to form the diacetate salt.
Industrial Production Methods
Industrial production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate often involves large-scale methylation processes followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Dimethyl-4,4’-bipyridin-1-ium.
Reduction: 4,4’-Bipyridine derivatives.
Substitution: Various substituted bipyridine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can disrupt microbial cell membranes, leading to cell death. Its role in drug delivery involves encapsulating therapeutic agents and releasing them at targeted sites.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine: The parent compound without methyl groups.
1,1’-Dimethyl-4,4’-bipyridinium dichloride: A similar compound with chloride ions instead of acetate.
2,2’-Bipyridine: An isomer with nitrogen atoms in different positions.
Uniqueness
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate is unique due to its enhanced solubility and reactivity compared to its parent compound and other derivatives. The presence of methyl groups and acetate ions provides distinct chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
24476-52-6 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diacetate |
InChI |
InChI=1S/C12H14N2.2C2H4O2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-2(3)4/h3-10H,1-2H3;2*1H3,(H,3,4)/q+2;;/p-2 |
Clave InChI |
ZABJDFCSWZWZGH-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



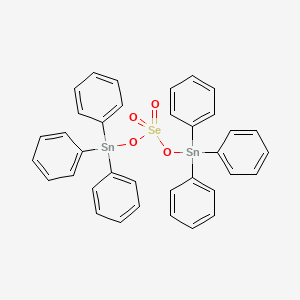

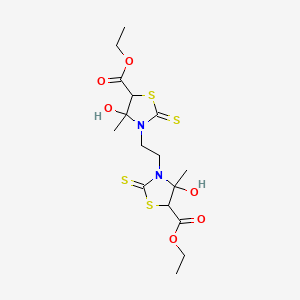

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
